![molecular formula C16H18N3NaO4S B7790455 sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790455.png)
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Overview
Description
The compound with the identifier “sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” is known as ampicillin. Ampicillin is a beta-lactam antibiotic that is used to treat a variety of bacterial infections. It belongs to the penicillin group of antibiotics and works by inhibiting the synthesis of bacterial cell walls, leading to the death of the bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ampicillin can be synthesized through several methods. One common method involves the acylation of 6-aminopenicillanic acid with phenylglycine. The reaction typically occurs in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, ampicillin is produced through fermentation processes involving the use of Penicillium chrysogenum or other penicillin-producing microorganisms. The fermentation broth is then subjected to extraction and purification processes to isolate the desired antibiotic. The final product is obtained through crystallization and drying techniques.
Chemical Reactions Analysis
Types of Reactions
Ampicillin undergoes several types of chemical reactions, including:
Hydrolysis: Ampicillin can be hydrolyzed by beta-lactamase enzymes produced by certain bacteria, leading to the formation of inactive penicilloic acid.
Oxidation: Under certain conditions, ampicillin can undergo oxidation reactions, although this is less common.
Substitution: Ampicillin can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Beta-lactamase enzymes are the primary reagents involved in the hydrolysis of ampicillin.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not a typical reaction for ampicillin.
Substitution: Nucleophiles such as amines or thiols can react with ampicillin under appropriate conditions.
Major Products Formed
Hydrolysis: The major product formed is penicilloic acid.
Oxidation: Oxidation products are less common and not typically encountered in standard conditions.
Substitution: Substituted derivatives of ampicillin can be formed depending on the nucleophile used.
Scientific Research Applications
Ampicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Employed in microbiological research to study bacterial resistance and the effects of antibiotics on bacterial populations.
Medicine: Extensively used in clinical research to develop new antibiotics and treatment protocols for bacterial infections.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations and as a standard for quality control.
Mechanism of Action
Ampicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes the lysis and death of the bacteria. The primary molecular targets are the penicillin-binding proteins, and the pathway involved is the disruption of cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action but with a broader spectrum of activity.
Penicillin G: A naturally occurring penicillin with a narrower spectrum of activity compared to ampicillin.
Cloxacillin: A beta-lactam antibiotic that is resistant to beta-lactamase enzymes, unlike ampicillin.
Uniqueness
Ampicillin is unique in its ability to treat a wide range of bacterial infections, including both Gram-positive and Gram-negative bacteria. Its stability in the presence of gastric acid allows it to be administered orally, making it a versatile and widely used antibiotic.
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHDWPABZXLGI-YWUHCJSESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[N'-[4-[[amino(azaniumyl)methylidene]amino]butyl]carbamimidoyl]azanium;sulfate](/img/structure/B7790373.png)
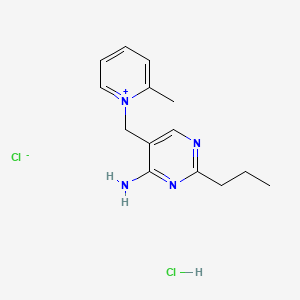
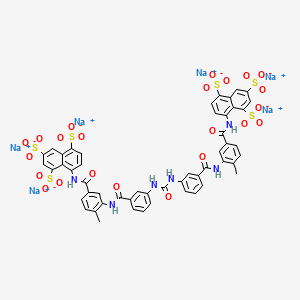
![(1R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,37S)-33-[(4R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B7790393.png)
![(4S,6S,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B7790411.png)
![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B7790414.png)
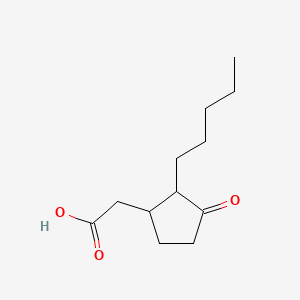
![3,4,5-trihydroxy-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one](/img/structure/B7790430.png)
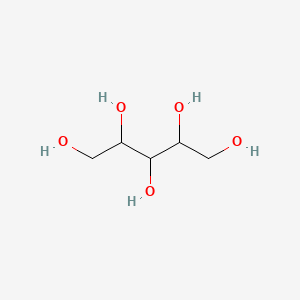
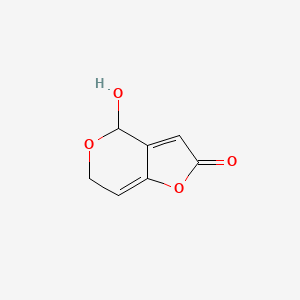

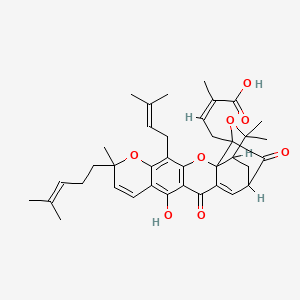
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B7790451.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B7790462.png)
